Glaziovine

Description

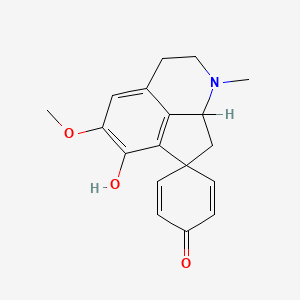

a proaporphine alkaloid isolated from Ocotea glaziovii (Lauraceae) found to be similar in activity as an anxiolitic drug to diazepam; structure; RN given refers to (S)-isome

Structure

3D Structure

Propriétés

IUPAC Name |

11-hydroxy-10-methoxy-5-methylspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-19-8-5-11-9-14(22-2)17(21)16-15(11)13(19)10-18(16)6-3-12(20)4-7-18/h3-4,6-7,9,13,21H,5,8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJUPRNTSWJWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC34C=CC(=O)C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864739 | |

| Record name | (+/-)-Glaziovine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17127-48-9, 6808-72-6 | |

| Record name | Glaziovine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017127489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (.+-.)-Glaziovine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glaziovine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Glaziovine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLAZIOVINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE7J8A65P6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Extraction of Bioactive Alkaloids from Ocotea glaziovii: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the extraction and purification of bioactive alkaloids from Ocotea glaziovii, a Brazilian Lauraceae species. It is intended for researchers, scientists, and drug development professionals interested in the isolation of pharmacologically active compounds from this plant. This document details the chemical composition of Ocotea glaziovii, with a focus on the anxiolytic proaporphine alkaloid, glaziovine. A comprehensive, step-by-step experimental protocol for alkaloid extraction is provided, based on established industrial processes. Quantitative data on alkaloid yields are summarized, and a proposed signaling pathway for the anxiolytic effects of this compound is illustrated.

Introduction

Ocotea glaziovii Mez, a tree native to Brazil, has been identified as a significant source of bioactive alkaloids.[1] The primary alkaloid of interest is this compound, a proaporphine-type alkaloid that has demonstrated psychotropic properties, particularly in the relief of anxiety.[1] The genus Ocotea is rich in a variety of secondary metabolites, including neolignans, flavonoids, and several classes of alkaloids such as aporphines, proaporphines, and morphinanes.[2][3] These compounds have shown a wide range of pharmacological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[2] This guide focuses specifically on the technical aspects of extracting and quantifying the alkaloidal content of O. glaziovii.

Chemical Composition of Ocotea glaziovii

The primary bioactive compounds of interest in Ocotea glaziovii are its alkaloids. While a comprehensive phytochemical analysis reveals a complex mixture of constituents, this compound is the most well-characterized and pharmacologically significant alkaloid isolated from this species.

Table 1: Major Alkaloid in Ocotea glaziovii

| Alkaloid Name | Alkaloid Class | Plant Part(s) | Reported Biological Activity |

| This compound | Proaporphine | Leaves and Bark | Anxiolytic |

Quantitative Data: Alkaloid Yield

The yield of alkaloids from Ocotea glaziovii can vary depending on the plant material, geographical source, and the extraction method employed. The following table summarizes the reported yield of this compound from the leaves of O. glaziovii.

Table 2: Reported Yield of this compound from Ocotea glaziovii

| Plant Part | Extraction Method | Reported Yield (%) | Reference |

| Leaves | Not specified in detail | 0.18 - 0.35 |

Experimental Protocol: Alkaloid Extraction and Purification

The following protocol is a detailed methodology for the extraction and purification of this compound from the leaves and bark of Ocotea glaziovii, adapted from an established industrial process. This method utilizes a classic acid-base extraction technique to isolate the alkaloidal fraction.

Materials and Equipment

-

Dried and powdered leaves and bark of Ocotea glaziovii

-

Dilute alkanoic acid (e.g., 2-10% aqueous acetic acid)

-

Base for pH adjustment (e.g., ammonia, sodium carbonate)

-

Chlorinated aliphatic hydrocarbon (e.g., chloroform, methylene chloride)

-

Anhydrous sodium sulfate

-

Ethyl ether

-

Lower alkanol (e.g., methanol)

-

Chloroform-acetone solution (1:2 by volume)

-

Mayer's reagent

-

Glassware for extraction and filtration

-

Rotary evaporator

-

pH meter or pH indicator strips

-

Inert gas (e.g., nitrogen)

Extraction Workflow

Caption: Workflow for the extraction and purification of this compound.

Step-by-Step Procedure

-

Initial Acidic Extraction:

-

Take the dried and powdered plant material (leaves and bark) and suspend it in a dilute lower alkanoic acid solution (e.g., 10% aqueous acetic acid).

-

Allow the extraction to proceed until the alkaloid is completely extracted. The completeness of the extraction can be monitored using Mayer's reagent on a small sample of the extract.

-

Decant the acidic solution from the viscous precipitate. Repeat the extraction of the precipitate with progressively weaker acid solutions (e.g., down to 2% acetic acid) until extraction is complete.

-

-

First Basification and Solvent Extraction:

-

Combine all the filtered acidic extracts.

-

Adjust the pH of the combined extracts to a value between 8 and 9 using a suitable base, such as ammonia.

-

Extract the basified solution thoroughly with a chlorinated aliphatic hydrocarbon, such as chloroform or methylene chloride.

-

Combine the organic extracts, wash them with water, and dry over anhydrous sodium sulfate.

-

Concentrate the dried organic extract by evaporation under reduced pressure.

-

-

Purification via Acid-Base Partitioning:

-

Take the concentrated residue from the previous step and extract it repeatedly with a dilute alkanoic acid (e.g., acetic acid).

-

Combine the acidic extracts and make them basic (pH 8-9) as described in step 2.

-

Extract the basified solution again with a chlorinated solvent.

-

Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure to obtain the purified alkaloidal material.

-

-

Final Purification and Crystallization:

-

Purify the obtained alkaloidal material by washing it with boiling ethyl ether for approximately one hour.

-

Cool the ether suspension and filter. Discard the ether filtrate.

-

Dry the residue obtained on the filter and dissolve it in twice its weight of a boiling lower alkanol, such as methanol.

-

Crystallize the alkaloid from the methanolic solution, preferably under an inert atmosphere (e.g., nitrogen). Cooling the solution to 0°C will yield crystalline this compound.

-

For further purification, perform two successive recrystallizations from a chloroform-acetone solution (1:2 by volume). The resulting product is pure crystalline this compound.

-

Proposed Signaling Pathway for Anxiolytic Activity

The precise signaling pathway for the anxiolytic effects of this compound has not been fully elucidated. However, based on the activity of related aporphine alkaloids and its known tranquilizing effects, a plausible mechanism involves the modulation of dopaminergic and serotonergic neurotransmitter systems. Glaucine, a structurally similar aporphine alkaloid, is known to interact with dopamine receptors and modulate serotonergic receptors. It has been suggested that (R)-glaucine acts as a positive allosteric modulator at the 5-HT2A serotonin receptor.

Caption: Proposed signaling pathway for the anxiolytic action of this compound.

This proposed pathway suggests that this compound exerts its anxiolytic effects by binding to and modulating dopamine and serotonin receptors in the central nervous system. This interaction likely triggers intracellular signaling cascades through G-protein coupling, leading to changes in second messenger levels and the activity of downstream protein kinases. Ultimately, these molecular events would alter neuronal excitability and neurotransmitter release in brain regions associated with anxiety, resulting in the observed therapeutic effect. Further research is required to validate and fully characterize this pathway.

Conclusion

Ocotea glaziovii represents a valuable natural source of the anxiolytic alkaloid this compound. The acid-base extraction method detailed in this guide provides a robust and scalable protocol for the isolation of this compound for research and drug development purposes. The quantitative data on alkaloid yield, while limited, offers a benchmark for extraction efficiency. The proposed signaling pathway provides a logical framework for further investigation into the molecular mechanisms underlying the pharmacological activity of this compound. This technical guide serves as a foundational resource for scientists working on the exploration and utilization of the chemical diversity of the Ocotea genus.

References

The Biosynthesis of Glaziovine: A Technical Guide for Researchers

An In-depth Exploration of the Enzymatic Pathway, Experimental Methodologies, and Quantitative Analysis of a Promising Proaporphine Alkaloid.

For Immediate Release

This technical guide offers a comprehensive overview of the biosynthetic pathway of glaziovine, a proaporphine alkaloid with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document details the enzymatic steps, presents quantitative data, and provides established experimental protocols to facilitate further investigation and exploitation of this valuable natural product.

Introduction

This compound is a naturally occurring proaporphine alkaloid found in various plant species, most notably in Ocotea glaziovii and Duguetia vallicola.[1] It has garnered considerable interest within the scientific community due to its anxiolytic and other pharmacological properties. Understanding the intricate biosynthetic pathway of this compound in plants is crucial for its sustainable production through metabolic engineering and synthetic biology approaches. This guide elucidates the key enzymatic transformations from primary metabolites to the final proaporphine scaffold.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a branch of the well-characterized benzylisoquinoline alkaloid (BIA) pathway, which originates from the aromatic amino acid L-tyrosine. The pathway can be segmented into several key stages, beginning with the formation of the central precursor, (S)-norcoclaurine, and culminating in the stereospecific cyclization to form the characteristic proaporphine core of this compound.

Formation of the Benzylisoquinoline Skeleton

The initial steps of the BIA pathway leading to the core benzylisoquinoline structure are well-established. L-tyrosine is converted to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) through a series of enzymatic reactions. These two intermediates are then condensed by the enzyme (S)-norcoclaurine synthase (NCS) to form the foundational benzylisoquinoline alkaloid, (S)-norcoclaurine.[2][3]

The Central Intermediate: (S)-Reticuline

(S)-Norcoclaurine undergoes a series of methylation and hydroxylation reactions to yield the pivotal branchpoint intermediate, (S)-reticuline .[4][5] This molecule serves as the precursor for a vast array of BIA structural classes, including morphinans, protoberberines, and aporphines. The specific enzymatic steps leading from (S)-norcoclaurine to (S)-reticuline involve the action of O-methyltransferases, N-methyltransferases, and cytochrome P450 monooxygenases.

The Proaporphine Branch: Formation of this compound

The critical step in this compound biosynthesis is the intramolecular oxidative coupling of a reticuline-like precursor to form the proaporphine scaffold. Recent research has identified a key enzyme family responsible for this transformation: the cytochrome P450 subfamily CYP80G .

Specifically, a CYP80G from Nelumbo nucifera (lotus), designated as NnCYP80G, and a superior ortholog from Laurelia sempervirens (Peruvian nutmeg), LsCYP80G, have been shown to stereospecifically convert (R)-N-methylcoclaurine to this compound. It is noteworthy that this conversion proceeds from the (R)-enantiomer of N-methylcoclaurine, a stereoisomer of the more common (S)-reticuline precursor in many other BIA pathways. This highlights the stereochemical specificity of the CYP80G enzyme and suggests a potential stereochemical inversion step in the pathway if it originates from the (S)-pathway, or a distinct (R)-specific route in this compound-producing plants.

The proposed final step in the biosynthesis of pronuciferine, a closely related proaporphine alkaloid, is the methylation of this compound.

Quantitative Data

Quantitative analysis of this compound content in plant sources provides valuable information for potential large-scale extraction and for benchmarking engineered production systems. The following table summarizes the reported yields of this compound from two known plant sources.

| Plant Species | Tissue | Isolated Yield (% dry weight) | Reference |

| Duguetia vallicola | Leaves | ~0.27% | |

| Ocotea glaziovii | Leaves | 0.18 - 0.35% |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway. These protocols are based on established methods for characterizing enzymes in the BIA pathway.

Heterologous Expression of Plant Enzymes in Saccharomyces cerevisiae

The functional characterization of plant biosynthetic enzymes, such as CYP80G, is often performed through heterologous expression in a host system like yeast.

Objective: To produce functional plant enzymes for in vitro characterization.

Methodology:

-

Gene Isolation and Vector Construction:

-

Isolate the cDNA of the target gene (e.g., NnCYP80G) from the plant source.

-

Clone the cDNA into a suitable yeast expression vector, such as a pYES-DEST52 vector, under the control of a strong, inducible promoter (e.g., GAL1).

-

-

Yeast Transformation:

-

Transform a suitable S. cerevisiae strain (e.g., INVSc1) with the expression construct using the lithium acetate/polyethylene glycol method.

-

-

Protein Expression:

-

Grow the transformed yeast cells in a selective medium to an appropriate cell density (e.g., OD600 of 0.6-0.8).

-

Induce protein expression by adding galactose to the medium.

-

Continue cultivation for 24-48 hours at a reduced temperature (e.g., 16-20°C) to enhance protein folding and stability.

-

-

Microsome Isolation (for Cytochrome P450 enzymes):

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in an appropriate buffer and lyse the cells using methods such as glass bead homogenization or enzymatic digestion.

-

Isolate the microsomal fraction, which contains the membrane-bound cytochrome P450 enzymes, by differential centrifugation.

-

In Vitro Enzyme Assay for CYP80G-mediated this compound Synthesis

Objective: To determine the catalytic activity of the heterologously expressed CYP80G enzyme in converting a precursor to this compound.

Methodology:

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

Microsomal preparation containing the CYP80G enzyme.

-

The substrate, (R)-N-methylcoclaurine.

-

A source of reducing equivalents, typically an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

A cytochrome P450 reductase (CPR) if not co-expressed with the P450.

-

An appropriate buffer (e.g., potassium phosphate buffer, pH 7.5).

-

-

-

Reaction Conditions:

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

-

-

Product Extraction and Analysis:

-

Stop the reaction by adding a solvent such as ethyl acetate.

-

Extract the product, this compound, from the aqueous phase into the organic solvent.

-

Analyze the extracted product using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification against an authentic this compound standard.

-

Isolation and Characterization of this compound from Plant Material

Objective: To extract and purify this compound from plant tissues for structural elucidation and as an analytical standard.

Methodology:

-

Extraction:

-

Air-dry and powder the plant material (e.g., leaves of Duguetia vallicola).

-

Moisten the powdered material with a dilute base (e.g., 5% aqueous NH3) and then extract with an organic solvent such as chloroform.

-

-

Purification:

-

Concentrate the crude extract and subject it to column chromatography on silica gel.

-

Elute with a solvent system of increasing polarity (e.g., a gradient of chloroform and methanol) to separate the alkaloids.

-

Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

-

-

Characterization:

-

Combine and concentrate the this compound-containing fractions.

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

-

Visualizations

The following diagrams illustrate the biosynthetic pathway and a typical experimental workflow.

Conclusion

The elucidation of the this compound biosynthetic pathway, particularly the identification of the key CYP80G enzyme, opens new avenues for the biotechnological production of this valuable alkaloid. Further research is warranted to fully characterize the kinetics and substrate specificity of this enzyme and to explore the potential for a stereochemical inversion mechanism from the more common (S)-reticuline precursor. The experimental protocols and data presented in this guide provide a solid foundation for researchers to advance our understanding and application of this compound biosynthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular cloning and characterization of norcoclaurine synthase, an enzyme catalyzing the first committed step in benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Ethnobotanical Uses of Glaziovine-Containing Plants: A Technical Guide for Researchers

An in-depth exploration of the traditional use, pharmacology, and scientific investigation of the proaporphine alkaloid glaziovine.

Introduction

This compound is a proaporphine alkaloid found in a variety of plant species, most notably within the Lauraceae and Papaveraceae families. For centuries, indigenous cultures have utilized plants containing this compound for a range of medicinal purposes, prompting modern scientific inquiry into its pharmacological properties. This technical guide provides a comprehensive overview of the ethnobotanical uses of this compound-containing plants, the chemical properties of this compound, its known pharmacological activities with a focus on its anxiolytic effects, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Ethnobotanical Heritage of this compound-Containing Plants

The traditional use of plants containing this compound and related alkaloids is geographically diverse, reflecting the wide distribution of these species. Ethnobotanical records primarily highlight the use of these plants for their effects on the central nervous system and for treating inflammatory conditions.

One of the most well-documented sources of aporphine alkaloids is the yellow horned poppy (Glaucium flavum). Traditionally, it has been used as a cough suppressant, anti-inflammatory, and analgesic.[1] Historical accounts suggest its use by Vikings in Norway and Denmark.[1] In folk medicine, it has also been employed for treating intestinal spasms, bronchial spasms, and certain liver ailments.[2][3]

Ocotea glaziovii, a tree native to Brazil, is a primary source of this compound.[4] The leaves and bark of this plant have been traditionally used, leading to the isolation and pharmacological investigation of this compound for its psychotropic properties.

The genus Aconitum, commonly known as monkshood or wolfsbane, also contains a variety of alkaloids. While highly toxic, certain species like Aconitum napellus have a history of use in traditional medicine, including as a sedative for cardiac and respiratory conditions. It has also been used historically as a poison for arrows.

Quantitative Data on this compound

The concentration and yield of this compound can vary significantly between plant species and even within different parts of the same plant. The following table summarizes available quantitative data.

| Plant Species | Plant Part | Method of Analysis | Yield of this compound | Reference |

| Ocotea glaziovii | Leaves and Bark | Extraction and Crystallization | Not specified | |

| Duguetia vallicola | Leaves | Not specified | 0.27% (isolated yield) | |

| Annona purpurea | Not specified | Not specified | <0.02% | |

| Antizoma angustifolia | Not specified | Not specified | Not a major constituent |

Pharmacokinetic Profile of this compound in Humans (20 mg dose)

| Parameter | Route of Administration | Value | Reference |

| Peak Plasma Level | Oral | 2 hours | |

| Cumulative Urinary Excretion (24h) | Oral | 38% | |

| Cumulative Urinary Excretion (24h) | Intravenous | 50% | |

| Enteral Absorption | Oral | 78-84% |

Pharmacological Activities of this compound

Scientific research has begun to validate some of the traditional uses of this compound-containing plants, revealing a range of pharmacological activities.

Anxiolytic Activity

The most prominent and well-studied pharmacological effect of this compound is its anxiolytic (anti-anxiety) activity. Studies have shown that this compound exhibits a pharmacological profile similar to diazepam, a commonly prescribed anxiolytic medication. This activity is believed to be mediated through its interaction with neurotransmitter systems in the brain.

Anti-ulcer Activity

This compound has also demonstrated significant anti-ulcerogenic properties in various experimental models. This suggests a potential therapeutic application in the treatment of gastric ulcers.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and pharmacological evaluation of this compound.

Extraction and Isolation of this compound from Ocotea glaziovii

Objective: To extract and purify this compound from the leaves and bark of Ocotea glaziovii.

Materials:

-

Dried and powdered leaves and bark of Ocotea glaziovii

-

Methanol

-

Chloroform

-

Acetone

-

Ammonia solution

-

Rotary evaporator

-

Chromatography column

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Percolate the dried and powdered plant material with methanol to extract the alkaloids.

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Dissolve the crude extract in a suitable solvent and basify with an ammonia solution.

-

Perform a liquid-liquid extraction with chloroform to separate the alkaloid fraction.

-

Concentrate the chloroform extract to dryness.

-

Dissolve the residue in a minimal amount of chloroform and subject it to column chromatography on silica gel.

-

Elute the column with a chloroform-acetone gradient to separate the different components.

-

Collect the fractions containing this compound (monitoring by thin-layer chromatography).

-

Combine the this compound-rich fractions and concentrate them.

-

Recrystallize the obtained solid from a chloroform-acetone mixture (1:2 by volume) to yield pure crystalline this compound.

Expected Outcome: Pure this compound as colorless needles with a melting point of 234-236°C (with decomposition).

Evaluation of Anxiolytic Activity: Elevated Plus Maze (EPM) Test

Objective: To assess the anxiolytic-like effects of this compound in rodents.

Materials:

-

Elevated plus maze apparatus (two open arms and two closed arms)

-

Male Wistar rats or Swiss albino mice

-

This compound solution

-

Vehicle (e.g., saline with a small amount of Tween 80)

-

Diazepam solution (positive control)

-

Stopwatch and video recording equipment

Procedure:

-

Acclimate the animals to the testing room for at least one hour before the experiment.

-

Administer this compound (at various doses), vehicle, or diazepam to different groups of animals, typically via intraperitoneal (i.p.) or oral (p.o.) route.

-

After a predetermined pretreatment time (e.g., 30 minutes), place each animal individually at the center of the elevated plus maze, facing one of the open arms.

-

Record the behavior of the animal for a 5-minute period.

-

Measure the following parameters:

-

Time spent in the open arms

-

Number of entries into the open arms

-

Time spent in the closed arms

-

Number of entries into the closed arms

-

-

An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Signaling Pathways and Biosynthesis

Putative Mechanism of Anxiolytic Action

The anxiolytic effects of this compound are likely mediated through its interaction with key neurotransmitter systems in the central nervous system. While direct binding studies on this compound are limited, the activity of related aporphine alkaloids suggests a multimodal mechanism of action. The primary hypotheses for its anxiolytic effect involve the dopaminergic, serotonergic, and GABAergic systems.

-

Dopaminergic System: Glaucine, an alkaloid structurally related to this compound, has been shown to have an affinity for dopamine D1 and D2 receptors. It is plausible that this compound also interacts with these receptors, modulating dopaminergic neurotransmission, which plays a crucial role in mood and anxiety.

-

Serotonergic System: Serotonin (5-HT) receptors are well-established targets for anxiolytic drugs. The interaction of this compound with various 5-HT receptor subtypes could contribute to its anxiety-reducing effects.

-

GABAergic System: The GABA-A receptor is the primary target for benzodiazepines, a major class of anxiolytic drugs. It is hypothesized that this compound may act as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to a reduction in neuronal excitability and anxiety.

References

- 1. Pathway elucidation and microbial synthesis of proaporphine and bis-benzylisoquinoline alkaloids from sacred lotus (Nelumbo nucifera) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoquinoline Alkaloid Biosynthesis [biocyclopedia.com]

- 3. N-Methylcoclaurine | 3423-07-2 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

Glaziovine Derivatives: A Comprehensive Technical Guide on Their Natural Occurrence, Biosynthesis, and Pharmacological Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaziovine, a proaporphine alkaloid first isolated from the Brazilian plant Ocotea glaziovii, has emerged as a molecule of significant interest due to its notable anxiolytic properties. This technical guide provides an in-depth exploration of this compound and its naturally occurring derivatives, detailing their distribution in the plant kingdom, elucidating their biosynthetic pathway, and summarizing their pharmacological activities. The document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into this promising class of compounds. Quantitative data are presented in structured tables for comparative analysis, and key biological and experimental workflows are visualized using DOT language diagrams to ensure clarity and accessibility.

Natural Occurrence of this compound and Its Derivatives

This compound and its related compounds are primarily found in plant families such as the Annonaceae and Lauraceae. The principal alkaloid, this compound, exists as different stereoisomers depending on the plant source. The quantitative yield of this compound from various plant materials has been a subject of phytochemical investigation, with some species showing potential as viable natural sources for this alkaloid.

Table 1: Natural Occurrence and Yield of this compound

| Plant Species | Family | Plant Part | Compound | Yield (%) | Reference(s) |

| Ocotea glaziovii | Lauraceae | Leaves | This compound | 0.18 - 0.35 | [1] |

| Duguetia vallicola | Annonaceae | Leaves | (6aS)-Glaziovine | ~0.27 | [1] |

| Nectandra cuspidata | Lauraceae | Not Specified | l-Glaziovine | Not Reported | [1] |

| Annona purpurea | Annonaceae | Not Specified | d-Glaziovine | Not Reported | [1] |

| Antizoma angustifolia | Menispermaceae | Not Specified | This compound | Not Reported | [1] |

| Ocotea variabilis | Lauraceae | Not Specified | This compound | Not Reported | |

| Ocotea brachybotra | Lauraceae | Leaves | This compound | < 0.05 | |

| Neolitsea konishii | Lauraceae | Not Specified | This compound | Not Reported | |

| Annona cherimola | Annonaceae | Not Specified | This compound | Data Available | |

| Litsea cubeba | Lauraceae | Not Specified | This compound | Data Available |

Beyond the parent compound, a limited number of natural derivatives have been identified. Pronuciferine, the O-methylated derivative of this compound, has been isolated from Duguetia vallicola. Additionally, other proaporphine and aporphine alkaloids are often co-isolated from the same plant sources.

Table 2: Naturally Occurring Derivatives of this compound

| Compound Name | Derivative Type | Plant Source | Reference(s) |

| Pronuciferine | O-methylated | Duguetia vallicola |

Biosynthesis of this compound

The biosynthesis of this compound is a branch of the well-established benzylisoquinoline alkaloid (BIA) pathway, originating from the amino acid L-tyrosine. The pathway involves a series of enzymatic transformations, with a key intramolecular oxidative coupling step forming the characteristic proaporphine scaffold.

Pathway Overview

The journey from L-tyrosine to this compound can be summarized in the following key stages:

-

Formation of Benzylisoquinoline Precursors: Two molecules of L-tyrosine are converted into dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).

-

Norcoclaurine Synthesis: Dopamine and 4-HPAA undergo a Pictet-Spengler condensation to form (S)-norcoclaurine, the first benzylisoquinoline intermediate.

-

Formation of (R)-N-methylcoclaurine: A series of methylation and hydroxylation steps, followed by stereochemical inversion, lead to the formation of the key precursor, (R)-N-methylcoclaurine.

-

Oxidative Coupling: (R)-N-methylcoclaurine undergoes an intramolecular oxidative coupling reaction, catalyzed by a specific cytochrome P450 enzyme (CYP80G), to form this compound.

Detailed Enzymatic Steps

The following diagram illustrates the detailed biosynthetic pathway from L-tyrosine to this compound, highlighting the key intermediates and enzymes involved.

Caption: Biosynthetic pathway of this compound from L-tyrosine.

Pharmacological Activities and Mechanism of Action

This compound has been primarily investigated for its anxiolytic (anti-anxiety) effects, with studies indicating a pharmacological profile similar to that of diazepam, a well-known benzodiazepine. However, unlike benzodiazepines, this compound is reported to lack muscle relaxant properties.

The primary mechanism of action for the anxiolytic effects of this compound is believed to involve the modulation of the GABAergic system. Specifically, it is suggested to interact with the benzodiazepine site on the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.

Table 3: Pharmacological Activities of this compound

| Activity | Model/System | Key Findings | Reference(s) |

| Anxiolytic | Pre-clinical and Clinical | Effects comparable to diazepam. | |

| Anti-ulcer | Clinical | Efficacy comparable to cimetidine. | |

| Anti-amoebic | In vitro | Activity against amoebic strains. |

The interaction of this compound with various molecular targets contributes to its neuropharmacological profile. It has been shown to interact with acetylcholinesterase, VGF nerve growth factor, cyclin-dependent kinases, and glycogen synthase kinase.

Signaling Pathway: GABAergic Neurotransmission

The anxiolytic effect of this compound is primarily attributed to its positive allosteric modulation of the GABA-A receptor. The following diagram illustrates the proposed mechanism.

Caption: Proposed mechanism of this compound's anxiolytic action.

Experimental Protocols

Extraction and Isolation of this compound

The following is a general protocol for the extraction and isolation of this compound from plant material, based on common alkaloid extraction techniques.

Caption: General workflow for this compound extraction and isolation.

Methodology Details:

-

Extraction: Powdered plant material is typically macerated with a polar solvent like methanol or ethanol at room temperature for an extended period (e.g., 72 hours).

-

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, making them water-soluble. The solution is then washed with a non-polar solvent (e.g., hexane) to remove neutral compounds. The aqueous layer is then basified (e.g., with ammonium hydroxide) to deprotonate the alkaloids, which are subsequently extracted into an immiscible organic solvent (e.g., chloroform or dichloromethane).

-

Chromatographic Purification: The crude alkaloid extract is subjected to column chromatography over silica gel or alumina, using a gradient of solvents (e.g., chloroform-methanol) to separate the components. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are pooled and may require further purification by preparative high-performance liquid chromatography (HPLC).

Quantitative Analysis

High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the method of choice for the quantitative analysis of this compound in plant extracts and biological fluids.

Table 4: General Parameters for HPLC Quantification of this compound

| Parameter | Typical Conditions |

| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of acetonitrile and water (often with an acid modifier like formic acid or trifluoroacetic acid) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV at a specific wavelength (e.g., 280 nm) or MS/MS |

| Quantification | Based on a calibration curve of a pure this compound standard |

Conclusion and Future Perspectives

This compound and its derivatives represent a compelling class of natural products with significant therapeutic potential, particularly in the realm of anxiolytic agents. Their natural occurrence in various plant species provides opportunities for sustainable sourcing, while the elucidation of their biosynthetic pathway opens avenues for metabolic engineering and synthetic biology approaches to enhance production. The pharmacological activity of this compound, centered on the GABAergic system, warrants further detailed investigation to fully characterize its molecular interactions and downstream signaling effects. Future research should focus on the isolation and characterization of novel this compound derivatives, a more in-depth exploration of their structure-activity relationships, and comprehensive pre-clinical and clinical studies to validate their therapeutic efficacy and safety. The development of robust and validated analytical methods will be crucial for quality control and standardization of any future this compound-based therapeutics. This technical guide provides a solid foundation for these future endeavors, consolidating the current knowledge and highlighting the promising path forward for this compound research.

References

Pronuciferine as a Derivative of Glaziovine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pronuciferine, a proaporphine alkaloid, is a methylated derivative of glaziovine, another naturally occurring benzylisoquinoline alkaloid. This technical guide provides an in-depth analysis of the relationship between these two compounds, covering their synthesis, physicochemical properties, and biological activities. Detailed experimental protocols for key analytical and biological evaluation methods are presented, alongside a comparative summary of their quantitative data. Furthermore, this document visualizes the biosynthetic relationship and the signaling pathway associated with pronuciferine's neuroprotective effects using the DOT language for clear, structured diagrams. This resource is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their exploration of these promising alkaloids.

Introduction

This compound and pronuciferine are members of the proaporphine class of benzylisoquinoline alkaloids, a group of natural products known for their diverse pharmacological activities. This compound, first isolated from Ocotea glaziovii, has been investigated for its anxiolytic properties. Pronuciferine is the O-methylated derivative of this compound and has demonstrated significant neuroprotective effects. The direct biosynthetic relationship, where this compound serves as the immediate precursor to pronuciferine, makes a comparative study of these two molecules essential for understanding their structure-activity relationships and potential therapeutic applications.

This whitepaper will systematically present the chemical and biological data for both compounds, offering a comprehensive resource for researchers.

Physicochemical and Spectroscopic Data

The structural difference between this compound and pronuciferine lies in the methylation of a phenolic hydroxyl group. This seemingly minor modification results in distinct physicochemical properties and biological activities. A summary of their key data is presented below.

Data Summary Tables

Table 1: Physicochemical Properties of this compound and Pronuciferine

| Property | This compound | Pronuciferine |

| Molecular Formula | C₁₈H₁₉NO₃[1] | C₁₉H₂₁NO₃[2] |

| Molecular Weight | 297.35 g/mol [1] | 311.38 g/mol [2] |

| IUPAC Name | 11-hydroxy-10-methoxy-5-methylspiro[5-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one[1] | (4R)-10,11-dimethoxy-5-methylspiro[5-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one |

| CAS Number | 17127-48-9 | 2128-60-1 |

Table 2: Spectroscopic Data for this compound and Pronuciferine

| Spectroscopic Data | This compound | Pronuciferine |

| ¹H-NMR (CDCl₃, δ ppm) | Signals corresponding to aromatic protons, methoxy group, N-methyl group, and aliphatic protons. | Signals corresponding to aromatic protons, two methoxy groups, N-methyl group, and aliphatic protons. |

| ¹³C-NMR (CDCl₃, δ ppm) | Signals for aromatic carbons, carbonyl carbon, methoxy carbon, N-methyl carbon, and aliphatic carbons. | Signals for aromatic carbons, carbonyl carbon, two methoxy carbons, N-methyl carbon, and aliphatic carbons. |

| FT-IR (KBr, cm⁻¹) | Characteristic peaks for O-H stretching (phenolic), C=O stretching (ketone), C-O stretching (ether), and aromatic C-H stretching. | Characteristic peaks for C=O stretching (ketone), C-O stretching (ether), and aromatic and aliphatic C-H stretching. Absence of a broad O-H phenolic stretch. |

Synthesis and Biosynthesis

Pronuciferine can be obtained from this compound through a straightforward methylation reaction. In nature, this conversion is a key step in the biosynthesis of certain benzylisoquinoline alkaloids.

Biosynthetic Pathway

In the sacred lotus (Nelumbo nucifera), this compound is biosynthesized from (R)-N-methylcoclaurine and is subsequently methylated to yield pronuciferine. This enzymatic O-methylation is a critical step in the diversification of proaporphine alkaloids.

Laboratory Synthesis

A common laboratory synthesis of (±)-glaziovine involves the phenolic oxidative coupling of a reticuline precursor. A detailed protocol is outlined in various publications and patents.

Pronuciferine can be synthesized from this compound via O-methylation of the phenolic hydroxyl group.

Experimental Protocols

Isolation of this compound from Ocotea glaziovii

-

Extraction: Dried and powdered leaves and bark of Ocotea glaziovii are extracted with methanol.

-

Acid-Base Partitioning: The methanolic extract is concentrated, and the residue is subjected to acid-base partitioning to separate the alkaloidal fraction.

-

Crystallization: The crude alkaloid mixture is dissolved in a minimal amount of hot methanol and cooled to induce crystallization of this compound.

-

Purification: The crystalline this compound is further purified by recrystallization from a chloroform-acetone mixture.

O-Methylation of this compound to Pronuciferine

-

Reaction Setup: this compound is dissolved in a suitable solvent such as acetone or DMF.

-

Addition of Base: A base, typically anhydrous potassium carbonate, is added to the solution to deprotonate the phenolic hydroxyl group.

-

Addition of Methylating Agent: A methylating agent, such as methyl iodide, is added to the reaction mixture.

-

Reaction Conditions: The reaction is typically carried out under reflux for several hours.

-

Workup and Purification: After the reaction is complete, the inorganic salts are filtered off, and the solvent is evaporated. The resulting crude pronuciferine is purified by column chromatography.

Neuroprotective Activity of Pronuciferine

The neuroprotective effect of pronuciferine can be assessed using an in vitro model of oxidative stress-induced neuronal cell death.

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured under standard conditions.

-

Induction of Oxidative Stress: Cells are treated with hydrogen peroxide (H₂O₂) to induce apoptosis.

-

Treatment with Pronuciferine: Cells are pre-treated with varying concentrations of pronuciferine for a specified period before the addition of H₂O₂.

-

Assessment of Cell Viability: Cell viability is determined using assays such as the MTT assay.

-

Measurement of Apoptotic Markers: The expression of apoptotic markers like cleaved caspase-3 can be measured by western blotting or immunofluorescence.

-

BDNF Expression Analysis: The levels of Brain-Derived Neurotrophic Factor (BDNF) can be quantified by ELISA or western blotting to investigate the mechanism of neuroprotection.

Biological Activities and Signaling Pathways

Anxiolytic Activity of this compound

This compound has been reported to possess anxiolytic properties, with a pharmacological profile comparable to diazepam. Its mechanism of action is not fully elucidated but is thought to involve modulation of central nervous system pathways.

Neuroprotective Activity of Pronuciferine

Pronuciferine has demonstrated significant neuroprotective effects against oxidative stress-induced apoptosis in neuronal cells. This activity is associated with an increase in the expression of Brain-Derived Neurotrophic Factor (BDNF). BDNF is a key neurotrophin that plays a crucial role in neuronal survival, growth, and differentiation.

The signaling pathway initiated by pronuciferine leading to neuroprotection likely involves the activation of the BDNF receptor, Tropomyosin receptor kinase B (TrkB), and subsequent downstream signaling cascades such as the PI3K/Akt pathway.

Conclusion

Pronuciferine, as a direct derivative of this compound, showcases how a simple structural modification can significantly alter the biological activity profile of a natural product. While this compound exhibits anxiolytic properties, the O-methylation to form pronuciferine imparts potent neuroprotective effects. The data and protocols presented in this whitepaper provide a solid foundation for further research into these fascinating proaporphine alkaloids. Future studies should focus on elucidating the precise molecular targets of both compounds and exploring their therapeutic potential in preclinical and clinical settings. The detailed methodologies and comparative data herein are intended to facilitate these endeavors and accelerate the translation of this knowledge into novel therapeutic strategies.

References

Glaziovine: A Proaporphine Alkaloid with Anxiolytic and Antiulcer Potential

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Glaziovine is a naturally occurring proaporphine alkaloid first isolated from the Brazilian plant Ocotea glaziovii. As a member of the benzylisoquinoline alkaloid family, it has garnered significant interest within the scientific community for its notable pharmacological properties, particularly its anxiolytic and anti-ulcer activities. Structurally, it is a benzylisoquinoline derivative with the chemical formula C₁₈H₁₉NO₃.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, biosynthesis, pharmacological activities, and detailed experimental protocols for its isolation, synthesis, and evaluation.

Chemical and Physical Properties

This compound is characterized by a spirocyclic system, a key feature of proaporphine alkaloids. Its systematic IUPAC name is 11-hydroxy-10-methoxy-5-methylspiro[5-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one.[3]

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₉NO₃ | [3][4] |

| Molecular Weight | 297.35 g/mol | |

| CAS Number | 17127-48-9 | |

| Appearance | Crystalline solid | |

| Melting Point | 220-222 °C |

Biosynthesis of this compound

The biosynthesis of this compound proceeds through the benzylisoquinoline alkaloid pathway, starting from the amino acid tyrosine. A key intermediate in this pathway is (R)-N-methylcoclaurine. The pivotal step in the formation of the characteristic proaporphine core of this compound is the stereospecific intramolecular oxidative coupling of (R)-N-methylcoclaurine, a reaction catalyzed by the cytochrome P450 enzyme, CYP80G. This enzyme facilitates a C-C bond formation to create the spirocyclic structure. Following this, this compound can be further methylated to produce pronuciferine.

Figure 1: Biosynthetic pathway of this compound.

Pharmacological Activities

This compound has been reported to exhibit a range of pharmacological effects, with its anxiolytic and anti-ulcer properties being the most prominent.

Anxiolytic Activity

Clinical and preclinical studies have suggested that this compound possesses anxiolytic effects comparable to diazepam, a well-known benzodiazepine. However, unlike diazepam, this compound is reported to lack myorelaxant activity. The exact mechanism of its anxiolytic action is not fully elucidated but is thought to involve modulation of central nervous system pathways.

Anti-ulcer Activity

This compound has demonstrated significant anti-ulcer properties in various experimental models. It has been shown to be effective in preventing the formation of gastric ulcers induced by various agents. The mechanism of its anti-ulcer effect is believed to be multifactorial, potentially involving cytoprotective actions and modulation of gastric secretion.

Quantitative Pharmacological Data for this compound

| Activity | Assay | Model | Result |

| Anxiolytic | Elevated Plus Maze | Mice | Dose-dependent increase in time spent in open arms |

| Anti-ulcer | Ethanol-induced gastric ulcer | Rats | Dose-dependent inhibition of ulcer formation |

Note: Specific ED50 and percentage inhibition values for this compound are not consistently reported in publicly available literature. The table reflects the qualitative findings.

Experimental Protocols

Isolation of this compound from Duguetia vallicola

A reported source for the isolation of (-)-glaziovine is the leaves of Duguetia vallicola. The following is a general protocol based on available literature:

-

Extraction: Air-dried and powdered leaves of Duguetia vallicola are defatted with a non-polar solvent (e.g., petroleum ether). The defatted plant material is then subjected to extraction with a polar solvent such as methanol.

-

Acid-Base Partitioning: The methanolic extract is concentrated and subjected to acid-base partitioning. The extract is acidified (e.g., with 2% HCl) and partitioned with an organic solvent (e.g., dichloromethane) to remove neutral and acidic compounds. The aqueous acidic phase is then basified (e.g., with NH₄OH to pH 9-10) and extracted with an organic solvent (e.g., dichloromethane) to isolate the basic alkaloids.

-

Chromatographic Purification: The crude alkaloid extract is subjected to column chromatography over silica gel. Elution with a gradient of solvents (e.g., dichloromethane-methanol mixtures) allows for the separation of different alkaloid fractions.

-

Crystallization: Fractions containing this compound are combined, concentrated, and the compound is purified by recrystallization from a suitable solvent system (e.g., methanol) to yield pure crystalline this compound.

Figure 2: General workflow for the isolation of this compound.

Total Synthesis of (±)-Glaziovine (Kametani and Yagi, 1967)

The first total synthesis of (±)-glaziovine was achieved by Kametani and Yagi in 1967 through a phenolic oxidative coupling reaction. This biomimetic approach mimics the proposed biosynthetic pathway.

-

Precursor Synthesis: The synthesis begins with the preparation of the key precursor, (±)-N-methylcoclaurine.

-

Oxidative Coupling: (±)-N-methylcoclaurine is subjected to oxidative coupling using an oxidizing agent such as potassium ferricyanide (K₃[Fe(CN)₆]) in a suitable solvent system. This reaction induces an intramolecular C-C bond formation to yield the proaporphine skeleton.

-

Purification: The resulting (±)-glaziovine is purified from the reaction mixture using chromatographic techniques.

Evaluation of Anxiolytic Activity: Elevated Plus Maze (EPM)

The EPM test is a widely used behavioral assay to assess the anxiolytic or anxiogenic effects of drugs in rodents.

-

Apparatus: The apparatus consists of two open arms and two closed arms of equal dimensions, arranged in the shape of a plus sign and elevated from the floor.

-

Animals: Mice or rats are used as experimental subjects.

-

Procedure:

-

Animals are randomly assigned to treatment groups (vehicle control, positive control e.g., diazepam, and different doses of this compound).

-

This compound or the respective control substance is administered (e.g., orally or intraperitoneally) at a specified time before the test.

-

Each animal is placed at the center of the maze, facing an open arm.

-

The behavior of the animal is recorded for a set period (typically 5 minutes). Key parameters measured include the number of entries into and the time spent in the open and closed arms.

-

-

Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Evaluation of Anti-ulcer Activity: Ethanol-Induced Gastric Ulcer Model

This model is commonly used to screen for gastroprotective agents.

-

Animals: Rats are typically used for this assay.

-

Procedure:

-

Animals are fasted for a specific period (e.g., 24 hours) with free access to water.

-

Animals are divided into treatment groups (vehicle control, positive control e.g., a proton pump inhibitor, and different doses of this compound).

-

This compound or the respective control substance is administered orally.

-

After a set time (e.g., 1 hour), gastric ulcers are induced by oral administration of absolute ethanol.

-

After another interval (e.g., 1 hour), the animals are euthanized, and their stomachs are removed.

-

The stomachs are opened along the greater curvature, and the number and severity of gastric lesions are scored to calculate an ulcer index.

-

-

Data Analysis: The percentage inhibition of ulcer formation is calculated for each treatment group relative to the vehicle control group. A significant reduction in the ulcer index indicates anti-ulcer activity.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which this compound exerts its pharmacological effects are not yet fully understood. Its anxiolytic properties suggest a potential interaction with neurotransmitter systems in the central nervous system. While it is compared to diazepam, which acts on GABAₐ receptors, further research is needed to determine if this compound shares a similar mechanism or acts through different pathways, such as the dopaminergic or serotonergic systems. The anti-ulcer effects may involve cytoprotective mechanisms, potentially through the modulation of inflammatory pathways or the enhancement of mucosal defense factors. Further investigation into this compound's effects on signaling cascades such as the MAPK/ERK or cAMP/PKA pathways could provide valuable insights into its mode of action.

Figure 3: Postulated signaling interactions of this compound.

Conclusion

This compound stands out as a promising proaporphine alkaloid with significant potential for therapeutic applications, particularly in the management of anxiety and peptic ulcer disease. Its distinct pharmacological profile, characterized by anxiolytic effects without myorelaxation, warrants further investigation. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. Future research should focus on elucidating its precise mechanism of action, identifying its specific molecular targets and signaling pathways, and conducting more extensive preclinical and clinical studies to fully evaluate its therapeutic efficacy and safety. The detailed experimental protocols provided herein offer a starting point for such investigations.

References

- 1. A CYP80B enzyme from <i>Stephania tetrandra</i> enables the 3'-hydroxylation of <i>N</i>-methylcoclaurine and coclaurine in the biosynthesis of benzylisoquinoline alkaloids [cjnmcpu.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Isoquinoline Alkaloid Biosynthesis [biocyclopedia.com]

Methodological & Application

Application Notes & Protocols: Glaziovine Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaziovine is a proaporphine alkaloid first isolated from Ocotea glaziovii.[1] It is of significant pharmacological interest due to its anxiolytic and sedative properties, with a mechanism of action comparable to diazepam.[1] As a valuable compound for neurological research and potential therapeutic applications, efficient and reliable methods for its synthesis and purification are crucial.

These application notes provide detailed protocols and comparative data for the total synthesis of (±)-Glaziovine, its isolation from natural sources, and subsequent purification using modern chromatographic and crystallization techniques.

Synthesis of this compound

The synthesis of this compound can be approached through various chemical routes (total synthesis) or understood through its natural formation in plants (biosynthesis).

Total Synthesis of (±)-Glaziovine

Several methods for the total synthesis of racemic this compound have been developed, each with distinct advantages in terms of yield and complexity. Early methods, such as the oxidation of (±)-N-methylcoclaurine, often resulted in low yields of around 1%.[2] More recent strategies have significantly improved efficiency.

Table 1: Comparison of Total Synthesis Routes for (±)-Glaziovine

| Synthesis Method | Key Reaction / Reagents | Reported Overall Yield | Reference(s) |

|---|---|---|---|

| Phenolic Oxidative Coupling | Oxidative coupling of (±)-N-methylcoclaurine with potassium ferricyanide (K₃[Fe(CN)₆]) | ~1% | [1][2] |

| Photochemical Cyclization | UV irradiation of an 8-bromo-1-benzylisoquinoline precursor | 7-10% | |

| Spiran Ring Construction | Wittig reaction followed by ring formation with methyl vinyl ketone | Not explicitly stated |

| Ritter Reaction-Based Synthesis | Ritter reaction to form the isoquinoline core followed by acid-catalyzed cyclization and O-demethylation with BBr₃ | 50-55% | |

Experimental Protocol: Total Synthesis via Ritter Reaction

This protocol is based on the efficient method developed by Shklyaev et al. (2012), which reports a high overall yield.

Objective: To synthesize (±)-Glaziovine from a 3,4-dihydroisoquinoline precursor.

Materials:

-

3,4-dihydroisoquinoline precursor

-

Acetonitrile (CH₃CN)

-

Trifluoroacetic acid (TFA)

-

Boron tribromide (BBr₃)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Chromatography equipment (silica gel)

Procedure:

-

Nitrile Formation (Ritter Reaction):

-

In a round-bottom flask, dissolve the 3,4-dihydroisoquinoline precursor in an excess of acetonitrile.

-

Cool the mixture in an ice bath and slowly add trifluoroacetic acid.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by carefully adding a saturated sodium bicarbonate solution until the mixture is neutral.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Intramolecular Cyclization:

-

Dissolve the crude product from the previous step in a suitable solvent (e.g., dichloromethane).

-

Add a strong acid catalyst (e.g., trifluoroacetic acid or polyphosphoric acid).

-

Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and neutralize with a suitable base.

-

Extract the product with dichloromethane, dry the combined organic layers, and concentrate.

-

-

O-Demethylation:

-

Dissolve the cyclized product in anhydrous dichloromethane under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of boron tribromide (BBr₃) in dichloromethane dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

-

Carefully quench the reaction by slowly adding methanol at 0 °C.

-

Remove the solvent under reduced pressure. The residue is crude (±)-Glaziovine.

-

Purify the final product using silica gel column chromatography.

-

Biosynthesis of this compound

This compound is a proaporphine alkaloid derived from the benzylisoquinoline pathway, which begins with the amino acid L-tyrosine. Recent studies have identified specific cytochrome P450 enzymes, CYP80Q5 and CYP80G6, that catalyze the key oxidative coupling step to form the (R)- and (S)-enantiomers of this compound, respectively.

Figure 1: Proposed biosynthetic pathway for (S)-Glaziovine.

Isolation and Purification of this compound

This compound can be efficiently isolated from natural sources and purified to a high degree using a combination of extraction and chromatographic techniques.

Isolation from Natural Sources

The leaves of plants such as Duguetia vallicola and Ocotea glaziovii are known to be relatively rich sources of this compound.

Table 2: Natural Sources and Isolated Yields of this compound

| Plant Source | Plant Part | Isolated Yield (% dry weight) | Reference(s) |

|---|---|---|---|

| Ocotea glaziovii | Leaves | 0.18 - 0.35% | |

| Duguetia vallicola | Leaves | ~0.27% |

| Ocotea brachybotra | Leaves | < 0.05% | |

Experimental Protocol: Extraction from Plant Material

Objective: To obtain a crude alkaloid extract containing this compound from dried plant leaves.

Materials:

-

Dried and powdered leaves of Duguetia vallicola

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Aqueous Hydrochloric Acid (HCl), 2%

-

Aqueous Ammonium Hydroxide (NH₄OH)

-

Soxhlet apparatus or large-scale percolation setup

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Solvent Extraction:

-

Pack the powdered leaf material (e.g., 500 g) into the thimble of a Soxhlet apparatus.

-

Extract with a 1:1 mixture of dichloromethane and methanol for 24-48 hours, or until the extracting solvent runs clear.

-

Concentrate the resulting extract to dryness using a rotary evaporator to yield a crude residue.

-

-

Acid-Base Partitioning:

-

Dissolve the crude residue in 2% aqueous HCl.

-

Wash the acidic solution twice with dichloromethane to remove neutral and acidic compounds. Discard the organic layers.

-

Basify the aqueous layer to pH 9-10 by the slow addition of concentrated ammonium hydroxide.

-

Extract the basified aqueous solution three times with dichloromethane. The alkaloids, including this compound, will move into the organic phase.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkaloid fraction.

-

Purification Techniques

The crude alkaloid extract can be purified using various chromatographic methods. High-Speed Counter-Current Chromatography (HSCCC) is particularly effective for separating aporphine-type alkaloids.

Figure 2: General workflow for the purification of this compound.

Table 3: HSCCC Purification Parameters for Structurally Related Aporphine Alkaloids

| Alkaloid | Two-Phase Solvent System (v/v/v/v/v) | Yield (mg from 100mg crude) | Purity (HPLC) |

|---|---|---|---|

| 2-hydroxy-1-methoxyaporphine | n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5) | 6.3 mg | 95.1% |

| Pronuciferine | n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5) | 1.1 mg | 96.8% |

| Nuciferine | n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5) | 8.5 mg | 98.9% |

| Roemerine | n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5) | 2.7 mg | 97.4% |

Note: This data serves as a starting point for optimizing the HSCCC separation of this compound.

Experimental Protocol: HSCCC Purification

Objective: To purify this compound from a crude alkaloid fraction using HSCCC.

Materials:

-

Crude alkaloid extract

-

HSCCC instrument

-

HPLC system for fraction analysis

-

Solvents: n-hexane, ethyl acetate, methanol, acetonitrile, water (all HPLC grade)

-

Separatory funnel

Procedure:

-

Solvent System Preparation:

-

Prepare the two-phase solvent system by mixing the components in the desired ratio (e.g., n-hexane-ethyl acetate-methanol-water at 1:3:1:3 v/v/v/v).

-

Thoroughly equilibrate the mixture in a separatory funnel at room temperature.

-

Separate the upper (stationary phase) and lower (mobile phase) phases just before use.

-

-

HSCCC Instrument Setup:

-

Fill the entire column with the stationary phase (upper phase).

-

Rotate the column at the desired speed (e.g., 800-900 rpm).

-

Pump the mobile phase (lower phase) into the column at a specific flow rate (e.g., 2.0 mL/min).

-

Continue pumping until hydrodynamic equilibrium is reached, indicated by the mobile phase front emerging from the column outlet.

-

-

Sample Injection and Elution:

-

Dissolve a known amount of the crude alkaloid extract (e.g., 100 mg) in a small volume of the biphasic solvent mixture (1:1 v/v of upper and lower phase).

-

Inject the sample solution into the column through the injection valve.

-

Begin collecting fractions immediately after sample injection.

-

-

Fraction Analysis:

-

Analyze the collected fractions by HPLC or TLC to identify those containing this compound.

-

Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

-

Crystallization

The final step for obtaining highly pure this compound is crystallization. This can be achieved from the purified fractions by slow evaporation or cooling crystallization.

Experimental Protocol: General Crystallization

Objective: To obtain crystalline this compound from a purified, concentrated solution.

Materials:

-

Purified this compound

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Crystallization dish or small beaker

-

Watch glass

Procedure:

-

Dissolution:

-

Gently warm a minimal amount of methanol to dissolve the purified this compound, creating a saturated or near-saturated solution.

-

-

Induce Crystallization (Solvent Layering/Diffusion):

-

Place the beaker containing the methanol solution into a larger, sealable chamber (e.g., a desiccator or a large jar).

-

Place an open vial of a less polar, miscible solvent in which this compound is insoluble (e.g., diethyl ether) into the chamber.

-

Seal the chamber. The slow vapor diffusion of the diethyl ether into the methanol solution will gradually decrease the solubility of this compound, promoting the formation of high-quality crystals over several days.

-

-

Isolation:

-

Once a suitable amount of crystals has formed, carefully decant the mother liquor.

-

Wash the crystals with a small amount of cold diethyl ether.

-

Dry the crystals under a gentle stream of nitrogen or in a vacuum desiccator.

-

References

Application Note: Quantification of Glaziovine using a Validated High-Performance Liquid Chromatography (HPLC) Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of the proaporphine alkaloid glaziovine in plant material and pharmaceutical preparations using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The protocol described herein is intended to serve as a comprehensive guide for researchers and scientists involved in the analysis of this compound. The method is designed to be accurate, precise, and specific, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction

This compound is a proaporphine alkaloid with reported anxiolytic and antidepressant properties, making it a compound of significant interest in pharmaceutical research. Accurate and reliable quantification of this compound is essential for quality control of raw materials, stability testing of formulations, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity. This application note details a proposed HPLC method for the quantification of this compound, including sample preparation, chromatographic conditions, and a comprehensive validation protocol.

Experimental

Instrumentation and Materials

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, a C18 analytical column, an autosampler, and a column oven is suitable for this method.

-

Chemicals and Reagents:

-

This compound reference standard (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Water (HPLC grade or ultrapure)

-

Hydrochloric acid (analytical grade)

-

Ammonium hydroxide (analytical grade)

-

Dichloromethane (analytical grade)

-

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for the analysis of this compound. Optimization may be required based on the specific HPLC system and sample matrix.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min: 15% B; 5-20 min: 15-40% B; 20-25 min: 40-15% B; 25-30 min: 15% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Diluent | Methanol:Water (50:50, v/v) |

Preparation of Standard Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the diluent to obtain concentrations in the range of 1-100 µg/mL.

Sample Preparation Protocol

-

Drying and Grinding: Air-dry the plant material at room temperature and grind it into a fine powder.

-

Acid-Base Extraction:

-

Accurately weigh about 1 g of the powdered plant material and macerate with 20 mL of 5% hydrochloric acid in methanol for 24 hours.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Adjust the pH of the resulting aqueous solution to 9-10 with ammonium hydroxide.

-

Perform liquid-liquid extraction three times with an equal volume of dichloromethane.

-

Combine the organic layers and evaporate to dryness under reduced pressure.

-

-

Final Sample Solution: Reconstitute the dried extract in a known volume of diluent (e.g., 5 mL). Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

-

Weighing and Grinding: Weigh and finely powder not fewer than 20 tablets.

-

Extraction: Transfer an accurately weighed portion of the powder equivalent to about 10 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent.

-

Filtration: Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Dilution: Further dilute the filtrate with the diluent to obtain a final concentration within the calibration range.

Method Validation Protocol

The proposed HPLC method should be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose. The following validation parameters should be assessed:

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix and from degradation products. Peak purity should be confirmed using a PDA detector. |

| Linearity | A linear relationship between the peak area and concentration should be established over the specified range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999. |